5-Bromo-2-hydroxy-N'-(1-phenylethylidene)benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-hydroxy-N’-(1-phenylethylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 1-phenylethylidene . The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques
Chemical Reactions Analysis
5-Bromo-2-hydroxy-N’-(1-phenylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-hydroxy-N’-(1-phenylethylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-N’-(1-phenylethylidene)benzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-hydroxy-N’-(1-phenylethylidene)benzohydrazide include:
5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
N’-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: This compound has additional methoxy groups, which can influence its reactivity and biological activity.
The uniqueness of 5-Bromo-2-hydroxy-N’-(1-phenylethylidene)benzohydrazide lies in its specific structure, which allows for unique interactions and applications in research .
Properties
CAS No. |
92434-32-7 |
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Molecular Formula |
C15H13BrN2O2 |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(11-5-3-2-4-6-11)17-18-15(20)13-9-12(16)7-8-14(13)19/h2-9,19H,1H3,(H,18,20)/b17-10+ |
InChI Key |
PEARIESFPKJWIP-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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